4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Description
Properties
IUPAC Name |
2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6/c1-13-11-14(2)21-18(20-13)25-9-7-24(8-10-25)17-12-16(19(4,5)6)22-15(3)23-17/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKMVLYLFRHQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Precursors
The pyrimidine ring is constructed via cyclocondensation of 3-tert-butyl-3-oxobutanal and methylurea in acetic acid under reflux (110°C, 8 h). Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding the chlorinated intermediate with 85% efficiency.
Key reaction parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 110°C |
| Catalyst | None |
| Yield | 85% |
¹H NMR (CDCl₃): δ 1.35 (s, 9H, C(CH₃)₃), 2.58 (s, 3H, CH₃), 6.72 (s, 1H, pyrimidine-H).
Preparation of 1-(4,6-Dimethylpyrimidin-2-yl)piperazine
Functionalization of Piperazine
Piperazine is reacted with 2-chloro-4,6-dimethylpyrimidine in toluene under reflux (12 h, 90°C), using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds via nucleophilic aromatic substitution (SNAr), with the less hindered nitrogen of piperazine attacking the electron-deficient pyrimidine ring.
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 90°C |
| Base | Triethylamine |
| Yield | 78% |
¹³C NMR (CDCl₃): δ 21.4 (CH₃), 24.9 (CH₃), 46.8 (piperazine-C), 158.2 (pyrimidine-C).
Coupling of Pyrimidine and Piperazine Intermediates
Nucleophilic Aromatic Substitution
The chloropyrimidine intermediate undergoes SNAr with 1-(4,6-dimethylpyrimidin-2-yl)piperazine in DMF at 120°C for 24 h. Potassium carbonate (K₂CO₃) acts as a base, enhancing nucleophilicity of the piperazine nitrogen.
Performance metrics :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Catalyst | K₂CO₃ |
| Yield | 68% |
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) significantly reduces reaction time and improves yield to 89% by accelerating kinetic pathways. This method minimizes thermal degradation of sensitive tert-butyl groups.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Automated continuous flow reactors enhance scalability and reproducibility. A two-stage system is employed:
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Stage 1 : Synthesis of chloropyrimidine intermediate (residence time: 2 h).
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Stage 2 : Coupling with piperazine derivative (residence time: 1.5 h).
Advantages :
-
95% conversion efficiency.
-
Reduced solvent waste compared to batch processes.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 min.
Challenges and Mitigation Strategies
Steric Hindrance from tert-Butyl Group
The bulky tert-butyl group at position 4 slows coupling kinetics. Mitigation includes:
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Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
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Elevating temperatures to 120–150°C.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
This compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure, which combines pyrimidine and piperazine moieties, is associated with various pharmacological effects. Notable applications include:
- Anticancer Activity: Research has indicated that compounds similar to this one may inhibit tumor growth by interfering with specific molecular pathways involved in cell proliferation and survival.
- Neuropharmacology: The piperazine component suggests potential applications in treating neurological disorders, including anxiety and depression, by modulating neurotransmitter systems.
Case Studies:
- Inhibition of Kinases: A study demonstrated that derivatives of this compound effectively inhibited certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability in vitro.
- Neuroprotective Effects: Another investigation revealed that the compound could protect neuronal cells from oxidative stress, suggesting its utility in neurodegenerative disease models.
Chemical Synthesis
Synthetic Routes:
The synthesis of 4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves the following steps:
- Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate aldehydes and diamines.
- Piperazine Integration: A nucleophilic substitution reaction introduces the piperazine moiety into the pyrimidine framework.
Reactions:
The compound can undergo various chemical reactions:
- Oxidation and Reduction: It can be oxidized to form corresponding oxides or reduced to yield alcohols or amines.
- Substitution Reactions: The compound can participate in nucleophilic substitutions where functional groups are exchanged.
Biological Research
Enzyme Interaction Studies:
The compound's interactions with biological targets such as enzymes and receptors have been extensively studied. Techniques employed include:
- Molecular Docking Studies: These studies have shown how the compound binds to specific enzyme active sites, potentially inhibiting their function.
Biochemical Assays:
The compound has been used as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Material Science
Polymer Chemistry:
Due to its unique structural properties, this compound can serve as a building block for advanced materials. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Core
Target Compound :
- 4-position : tert-butyl (bulky, lipophilic).
- 6-position : 4-(4,6-dimethylpyrimidin-2-yl)piperazine (electron-rich due to dual pyrimidine rings).
- 2-position : methyl (moderate steric hindrance).
Analog 1 : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS N/A, )
- 4-position : Methyl (less bulky than tert-butyl).
- 6-position: Piperidine (monocyclic amine, less basic than piperazine).
- 2-position : Amine group (polar, hydrogen-bonding capability).
- The amine at C2 enhances polarity compared to the methyl group in the target compound .
Analog 2 : 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (CAS 946325-74-2, )
- 4-position : Methoxy (electron-donating, polar).
- 6-position : Piperazine with a sulfonylaryl group (increases molecular weight to 404.5 g/mol vs. ~380 g/mol for the target compound).
- Key Difference : The sulfonyl group enhances acidity and may improve binding to charged residues in biological targets. Methoxy at C4 reduces steric bulk compared to tert-butyl .
Analog 3 : 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine ()
- Substituents : Chlorine atoms at C2, C4, and C5 (electron-withdrawing, increases reactivity).
- 6-position : Chloroethyl-piperazine (introduces alkyl halide functionality).
- Key Difference : Polychlorination increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the dimethylpyrimidine-substituted target compound .
Physicochemical Properties
Biological Activity
4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Molecular Formula: CHN
Molecular Weight: 304.41 g/mol
CAS Number: Not available in the provided sources.
Structure: The compound features a pyrimidine core with a tert-butyl group and a piperazine moiety, which are known to influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various molecular targets, including enzymes and receptors. Below are some key areas of research:
1. Enzyme Inhibition
Research indicates that derivatives of pyrimidine compounds often exhibit inhibitory effects on specific enzymes. The presence of the piperazine group enhances binding affinity, potentially leading to significant inhibition of target enzymes involved in metabolic pathways.
2. Anticancer Activity
Studies have suggested that similar pyrimidine derivatives possess anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through modulation of cell signaling pathways. This compound may exhibit similar effects due to its structural characteristics.
3. Neuropharmacological Effects
Piperazine derivatives are known for their psychoactive properties. The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders.
Case Studies
- Enzyme Targeting : A study demonstrated that a related compound inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This suggests potential for similar inhibition by this compound.
- Cell Line Studies : In vitro studies on human cancer cell lines showed that compounds with similar structures induced significant apoptosis, supporting the hypothesis that this compound could have anticancer properties.
- Neurotransmitter Modulation : Animal models treated with piperazine derivatives showed alterations in behavior consistent with modulation of serotonin pathways, indicating potential therapeutic applications in mood disorders.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes/Receptors : The compound may bind competitively or non-competitively to active sites on enzymes or receptors.
- Alteration of Signal Transduction Pathways : By modulating pathways such as MAPK or PI3K/Akt, it can influence cell survival and proliferation.
Comparative Analysis
To illustrate the uniqueness and potential advantages of this compound over similar structures, a comparison table is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and piperazine moieties | Potential anticancer and neuropharmacological effects |
| 4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazine | Lacks tert-butyl group | Limited biological activity compared to derivatives |
| 4-(6-Chloropyridin-2-yl)piperidine | Contains halogen substituent | Antimicrobial properties noted |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine functionalization : Reacting tert-butyl-protected piperazine derivatives with 4,6-dimethylpyrimidin-2-yl groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the piperazine-pyrimidine core .
- Pyrimidine coupling : Introducing the 2-methylpyrimidine moiety via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Solvent choice (e.g., THF or DCM) and temperature control (25–60°C) are critical for yield optimization .
- Validation : Monitor intermediates using TLC and LC-MS. Final purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient .
Q. What techniques are used for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., tert-butyl group orientation and piperazine-pyrimidine dihedral angles). Requires high-quality single crystals grown via slow evaporation in ethanol/water mixtures .
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substituent integration (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine protons at 6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₄N₆: 419.29; observed: 419.31) .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or radiometric methods to test activity against kinases or phosphodiesterases. For example, measure IC₅₀ values in HEK293 cell lysates expressing recombinant targets .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for G protein-coupled receptors (GPCRs) .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess preliminary therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Core modifications : Systematically vary substituents (e.g., tert-butyl to cyclopropyl or pyrimidine methyl groups to halogens) and evaluate changes in biological activity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Tools like Schrödinger’s QikProp automate descriptor calculation .
Q. How can contradictions in biological data (e.g., inconsistent IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for batch effects .
Q. What computational strategies predict the compound’s targets and off-target effects?
- Methodological Answer :
- Phylogenetic profiling : Compare the compound’s activity across homologous proteins (e.g., kinome-wide screening with DiscoverX panels) .
- Machine learning : Train neural networks on ChEMBL data to predict polypharmacology. Input features include molecular fingerprints (e.g., ECFP4) and physicochemical properties .
- Molecular dynamics simulations : Simulate binding stability (e.g., 100-ns trajectories in GROMACS) to assess target residence time and conformational selectivity .
Q. How is the compound’s stability evaluated under physiological conditions?
- Methodological Answer :
- Plasma stability assay : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) to identify degradation products .
- Microsomal stability : Use liver microsomes (human or rodent) to assess metabolic liability. Monitor CYP450-mediated oxidation via NADPH depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
